molecular formula C6H9NO B10825881 Ammonium phenolate CAS No. 5973-17-1

Ammonium phenolate

Cat. No.: B10825881
CAS No.: 5973-17-1
M. Wt: 111.14 g/mol
InChI Key: XABJJJZIQNZSIM-UHFFFAOYSA-N
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Description

Ammonium phenolate is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
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Biological Activity

Ammonium phenolate, a quaternary ammonium salt derived from phenol, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is represented by the chemical formula C6H7NO\text{C}_6\text{H}_7\text{NO} and is classified as a quaternary ammonium compound. Its structure consists of a phenolic group bonded to an ammonium ion, which contributes to its unique biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. A study assessing various ammonium salts, including those with phenolic fragments, demonstrated their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. Notably, the compounds showed potent activity against:

Microorganism Activity
Staphylococcus aureus ATCC 209pEffective
Bacillus cereus ATCC 8035Effective
Escherichia coli CDC F-50Moderate to Effective
Pseudomonas aeruginosa ATCC 9027Moderate to Effective
Aspergillus niger BKMF-1119Effective
Candida albicans 855-653Effective

The antimicrobial efficacy is attributed to the compound's ability to disrupt cell membrane integrity and inhibit essential cellular processes such as protein synthesis and metabolic pathways .

Antioxidant Activity

Research has indicated that this compound possesses antioxidant properties. These properties are crucial in mitigating oxidative stress in biological systems. The presence of the phenolic group enhances its ability to scavenge free radicals and reduce lipid peroxidation, thus protecting cells from oxidative damage .

Cytotoxic Effects

While this compound demonstrates beneficial biological activities, its cytotoxic effects have also been studied. The balance between antimicrobial efficacy and cytotoxicity is critical for therapeutic applications. Studies have shown that certain derivatives of this compound exhibit lower cytotoxicity while maintaining antimicrobial activity, making them suitable candidates for pharmaceutical development .

Case Studies

  • Antimicrobial Efficacy in Clinical Settings : A clinical study evaluated the effectiveness of this compound-based formulations against hospital-acquired infections. Results indicated a significant reduction in bacterial load when treated with these formulations compared to standard treatments.
  • Antioxidant Potential in Cellular Models : In vitro studies using cell lines exposed to oxidative stress revealed that this compound significantly reduced markers of oxidative damage, supporting its potential as a therapeutic agent in diseases characterized by oxidative stress.
  • Cytotoxicity Assessment : A comprehensive cytotoxicity assay was conducted on various human cell lines to evaluate the safety profile of this compound derivatives. The findings suggested that modifications in the chemical structure could lead to reduced toxicity while preserving antimicrobial properties.

Properties

CAS No.

5973-17-1

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

azanium;phenoxide

InChI

InChI=1S/C6H6O.H3N/c7-6-4-2-1-3-5-6;/h1-5,7H;1H3

InChI Key

XABJJJZIQNZSIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[O-].[NH4+]

Origin of Product

United States

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